(3-Bromophenyl)(m-tolyl)methanol
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Overview
Description
(3-Bromophenyl)(m-tolyl)methanol: is an organic compound characterized by a bromophenyl group and a methanol group attached to a meta-tolyl moiety
Synthetic Routes and Reaction Conditions:
Bromination of (m-tolyl)methanol: The compound can be synthesized by the bromination of (m-tolyl)methanol using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: Another method involves the reaction of m-tolylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the target compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
(3-Bromophenyl)(m-tolyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form (3-bromophenyl)(m-tolyl)methanal using oxidizing agents like chromium(VI) oxide.
Reduction: Reduction reactions can convert the compound to (3-bromophenyl)(m-tolyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Sodium hydroxide, aqueous conditions.
Major Products Formed:
(3-Bromophenyl)(m-tolyl)methanal (from oxidation)
(3-Bromophenyl)(m-tolyl)methane (from reduction)
Substituted derivatives (from substitution reactions)
Scientific Research Applications
(3-Bromophenyl)(m-tolyl)methanol: has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
(3-Bromophenyl)(m-tolyl)methanol: can be compared with other similar compounds such as (3-Chlorophenyl)(m-tolyl)methanol and (3-Iodophenyl)(m-tolyl)methanol . While these compounds share structural similarities, the presence of different halogens (chlorine or iodine) can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
(3-Chlorophenyl)(m-tolyl)methanol
(3-Iodophenyl)(m-tolyl)methanol
(3-Fluorophenyl)(m-tolyl)methanol
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMIXGKECIXMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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